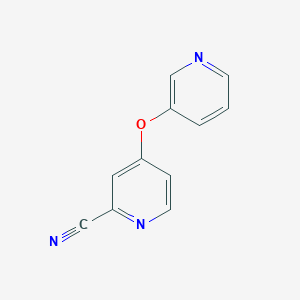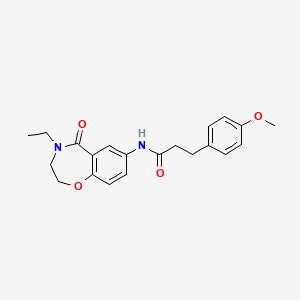
4-(pyridin-3-yloxy)pyridine-2-carbonitrile
Descripción general
Descripción
4-(pyridin-3-yloxy)pyridine-2-carbonitrile is an organic compound with the molecular formula C11H7N3O It consists of a pyridine ring substituted with a nitrile group at the 2-position and a pyridin-3-yloxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile typically involves the reaction of 3-hydroxypyridine with 2-chloropyridine-4-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-(pyridin-3-yloxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The nitrile group can be targeted for nucleophilic substitution reactions.
Oxidation and reduction: The pyridine rings can participate in oxidation and reduction reactions.
Coupling reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution at the nitrile group can yield amides or amines, while oxidation of the pyridine rings can produce pyridine N-oxides.
Aplicaciones Científicas De Investigación
4-(pyridin-3-yloxy)pyridine-2-carbonitrile has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological studies: It serves as a probe or ligand in studies involving pyridine-binding proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitrile group and pyridine rings can interact with various biological molecules through hydrogen bonding, π-π interactions, and coordination with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(pyridin-2-yloxy)pyridine-2-carbonitrile
- 4-(pyridin-4-yloxy)pyridine-2-carbonitrile
- 4-(pyridin-3-yloxy)pyridine-3-carbonitrile
Uniqueness
4-(pyridin-3-yloxy)pyridine-2-carbonitrile is unique due to the specific positioning of the nitrile group and the pyridin-3-yloxy substituent. This arrangement can influence its reactivity and binding properties, making it distinct from other similar compounds. The specific electronic and steric effects imparted by this structure can lead to unique interactions with biological targets and other molecules .
Propiedades
IUPAC Name |
4-pyridin-3-yloxypyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-7-9-6-10(3-5-14-9)15-11-2-1-4-13-8-11/h1-6,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSLYXPXSBRDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=NC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-phenoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide](/img/structure/B6493698.png)
![2-(4-ethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B6493703.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}adamantane-1-carboxamide](/img/structure/B6493707.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-methylbenzamide](/img/structure/B6493708.png)
![3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine](/img/structure/B6493718.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B6493719.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide](/img/structure/B6493721.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6493726.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,2-diphenylacetamide](/img/structure/B6493727.png)

